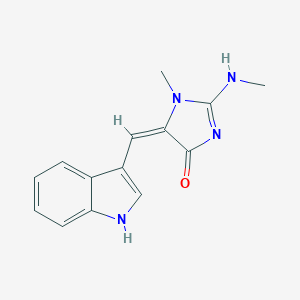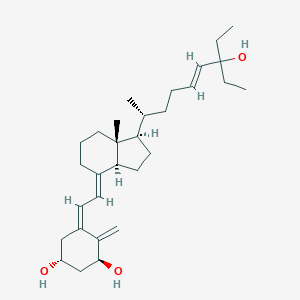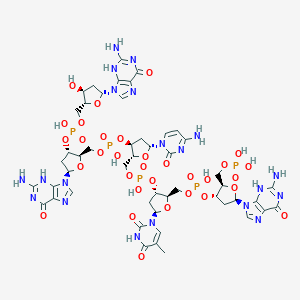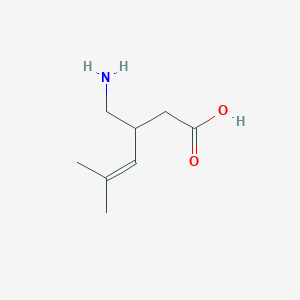
3-((2-Hydroxycyclohex-1-yl)aminocarbonyl)-1,2,3,4-tetrahydro(1)benzothieno(2,3-c)pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-((2-Hydroxycyclohex-1-yl)aminocarbonyl)-1,2,3,4-tetrahydro(1)benzothieno(2,3-c)pyridine is a synthetic compound that belongs to the family of benzothieno pyridines. This compound has been studied for its potential use in scientific research due to its unique properties and potential applications.
Scientific Research Applications
3-((2-Hydroxycyclohex-1-yl)aminocarbonyl)-1,2,3,4-tetrahydro(1)benzothieno(2,3-c)pyridine has been studied for its potential use in scientific research due to its unique properties. It has been shown to have antioxidant, anti-inflammatory, and neuroprotective effects, making it a potential candidate for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. It has also been studied for its potential use in cancer therapy due to its ability to inhibit tumor growth and induce apoptosis in cancer cells.
Mechanism Of Action
The mechanism of action of 3-((2-Hydroxycyclohex-1-yl)aminocarbonyl)-1,2,3,4-tetrahydro(1)benzothieno(2,3-c)pyridine is not fully understood. However, it has been shown to act on various molecular targets, including the Nrf2/ARE pathway, which regulates the expression of antioxidant and detoxifying enzymes, and the NF-κB pathway, which regulates inflammation and immune response. It has also been shown to modulate the activity of various enzymes, including acetylcholinesterase and monoamine oxidase, which are involved in the regulation of neurotransmitters.
Biochemical And Physiological Effects
3-((2-Hydroxycyclohex-1-yl)aminocarbonyl)-1,2,3,4-tetrahydro(1)benzothieno(2,3-c)pyridine has been shown to have various biochemical and physiological effects. It has been shown to have antioxidant effects by increasing the expression of antioxidant enzymes and reducing oxidative stress. It has also been shown to have anti-inflammatory effects by reducing the production of pro-inflammatory cytokines and inhibiting the activation of NF-κB. Additionally, it has been shown to have neuroprotective effects by reducing neuronal damage and improving cognitive function.
Advantages And Limitations For Lab Experiments
One advantage of using 3-((2-Hydroxycyclohex-1-yl)aminocarbonyl)-1,2,3,4-tetrahydro(1)benzothieno(2,3-c)pyridine in lab experiments is its ability to act on multiple molecular targets, making it a potential candidate for the treatment of various diseases. Another advantage is its ability to cross the blood-brain barrier, making it a potential candidate for the treatment of neurodegenerative diseases. However, one limitation is the lack of understanding of its mechanism of action, which makes it difficult to optimize its use in lab experiments.
Future Directions
For research on 3-((2-Hydroxycyclohex-1-yl)aminocarbonyl)-1,2,3,4-tetrahydro(1)benzothieno(2,3-c)pyridine include further studies on its mechanism of action and optimization of its use in lab experiments. It also includes studies on its potential use in the treatment of neurodegenerative diseases and cancer, as well as its potential use as a neuroprotective agent. Additionally, future research could focus on the development of new compounds based on the structure of 3-((2-Hydroxycyclohex-1-yl)aminocarbonyl)-1,2,3,4-tetrahydro(1)benzothieno(2,3-c)pyridine with improved properties and potential applications.
Synthesis Methods
The synthesis of 3-((2-Hydroxycyclohex-1-yl)aminocarbonyl)-1,2,3,4-tetrahydro(1)benzothieno(2,3-c)pyridine involves the reaction of 2-aminothiophenol with cyclohexanone in the presence of a catalyst. The resulting product is then treated with an acid to form the final compound. This method has been optimized to produce high yields of pure compound, making it suitable for large-scale synthesis.
properties
CAS RN |
151227-26-8 |
|---|---|
Product Name |
3-((2-Hydroxycyclohex-1-yl)aminocarbonyl)-1,2,3,4-tetrahydro(1)benzothieno(2,3-c)pyridine |
Molecular Formula |
C18H22N2O2S |
Molecular Weight |
330.4 g/mol |
IUPAC Name |
N-(2-hydroxycyclohexyl)-1,2,3,4-tetrahydro-[1]benzothiolo[2,3-c]pyridine-3-carboxamide |
InChI |
InChI=1S/C18H22N2O2S/c21-15-7-3-2-6-13(15)20-18(22)14-9-12-11-5-1-4-8-16(11)23-17(12)10-19-14/h1,4-5,8,13-15,19,21H,2-3,6-7,9-10H2,(H,20,22) |
InChI Key |
SVRBBAYDEIWDKC-UHFFFAOYSA-N |
SMILES |
C1CCC(C(C1)NC(=O)C2CC3=C(CN2)SC4=CC=CC=C34)O |
Canonical SMILES |
C1CCC(C(C1)NC(=O)C2CC3=C(CN2)SC4=CC=CC=C34)O |
synonyms |
3-((2-hydroxycyclohex-1-yl)aminocarbonyl)-1,2,3,4-tetrahydro(1)benzothieno(2,3-c)pyridine 3-OHCycNCO-BTP |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![(NE)-N-[(1-oxidopyridin-1-ium-3-yl)methylidene]hydroxylamine](/img/structure/B134557.png)









